molecular formula C8H19NO3 B8766095 2,2'-((3-Methoxypropyl)imino)bisethanol CAS No. 76088-46-5

2,2'-((3-Methoxypropyl)imino)bisethanol

Cat. No.: B8766095
CAS No.: 76088-46-5
M. Wt: 177.24 g/mol
InChI Key: WWFSTEZXAGUMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-((3-Methoxypropyl)imino)bisethanol (CAS 76088-46-5) is a tertiary amine derivative featuring a central imino group bonded to two ethanol moieties and a 3-methoxypropyl substituent. Its structure can be represented as (HOCH₂CH₂)₂N-CH₂CH₂CH₂-OCH₃, with the methoxypropyl group contributing ether functionality.

Properties

CAS No.

76088-46-5

Molecular Formula

C8H19NO3

Molecular Weight

177.24 g/mol

IUPAC Name

2-[2-hydroxyethyl(3-methoxypropyl)amino]ethanol

InChI

InChI=1S/C8H19NO3/c1-12-8-2-3-9(4-6-10)5-7-11/h10-11H,2-8H2,1H3

InChI Key

WWFSTEZXAGUMLJ-UHFFFAOYSA-N

Canonical SMILES

COCCCN(CCO)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structure differs from analogs primarily in the substituent attached to the imino nitrogen. Key structural variations include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Feature
2,2'-((3-Methoxypropyl)imino)bisethanol 3-Methoxypropyl C₈H₁₉NO₃* 177 (calculated) Ether-linked short alkyl chain
2,2'-[(1-Methylethyl)imino]bisethanol Isopropyl C₇H₁₇NO₂ 147.22 Branched alkyl group
2,2'-{[3-(Isotridecyloxy)propyl]imino}bisethanol Isotridecyloxy (C₁₃H₂₇O) C₂₅H₅₃NO₃ ~409 (estimated) Long hydrophobic alkyl chain
2,2'-[[3-(Triethoxysilyl)propyl]imino]bisethanol Triethoxysilylpropyl C₁₃H₃₁NO₅Si 325.48 Silane functionality
2,2'-[(4-Fluoro-3-nitrophenyl)imino]bisethanol 4-Fluoro-3-nitrophenyl C₁₀H₁₃FN₂O₄ 244.22 Aromatic nitro group

*Formula inferred from structural analysis.

Physicochemical Properties

  • Hydrophilicity : The methoxypropyl group enhances hydrophilicity compared to purely alkyl-substituted analogs (e.g., isopropyl in ), but less than charged or silane-containing derivatives (e.g., triethoxysilylpropyl in ).
  • Solubility: Expected to be soluble in polar solvents (e.g., water, ethanol) due to ethanol groups, with moderate solubility in organic solvents influenced by the methoxypropyl chain.
  • Stability : Ether linkages generally confer hydrolytic stability compared to ester or amide-containing analogs.

Research Findings

  • Anticorrosion Performance: Benzotriazole derivatives of iminobisethanol exhibit superior metal protection in acidic stripping solutions due to chelation with metal surfaces .
  • Emulsification Efficiency: Longer alkyl chains (e.g., isotridecyloxy in ) improve emulsification stability in nonpolar media, whereas shorter chains (e.g., methoxypropyl) may favor water-in-oil systems.
  • Silane Reactivity : Triethoxysilyl-substituted analogs enable covalent bonding to silica surfaces, critical for adhesion promotion in coatings .

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